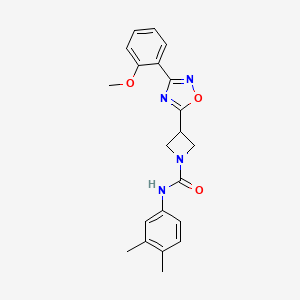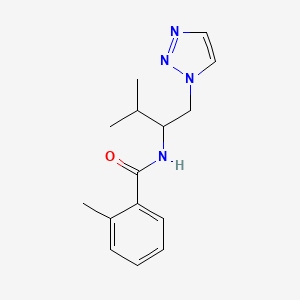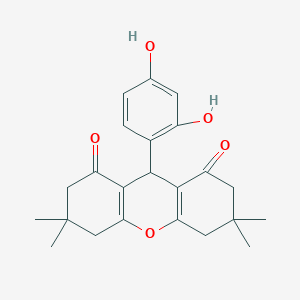
3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377608-20-1 . Its molecular weight is 344.78 and its IUPAC name is (4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid . It is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.78 . The compound is typically stored at refrigerated temperatures .Scientific Research Applications
Cyclic Boronate Esters in Organic Synthesis and Medicinal Chemistry Cyclic boronate esters, which include compounds like 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester, are significant in organic synthesis, pharmacology, supramolecular chemistry, and materials science. Their stability and versatile reactivity offer unique advantages. For instance, BON heterocycles, a class of cyclic boronate esters, have been identified as promising new chemotypes for drug design due to their hydrolytic and thermal resistance. These properties facilitate their use in click-type reactions for preparing bioconjugates and functionally modified polymers, underscoring their potential in medicinal chemistry and material applications (Golovanov & Sukhorukov, 2021).
Benzoxaborole Derivatives in Therapeutics Benzoxaboroles, which share a boron-heterocyclic scaffold similar to that of this compound, have found broad applications in medicinal chemistry. The past decade has seen the development of benzoxaborole derivatives as anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Two benzoxaborole derivatives, tavaborole and crisaborole, have already been clinically approved for treating onychomycosis and atopic dermatitis, respectively, with more compounds in various stages of clinical trials. These achievements highlight the chemical versatility and potential of boron-containing compounds in drug discovery and development (Nocentini, Supuran, & Winum, 2018).
Boron-Containing Compounds in Biosensors and Diagnostics The development of electrochemical biosensors based on boronic acids and their derivatives, including compounds similar to this compound, represents a significant advancement in diagnostic technologies. These sensors, sensitive to sugars, glycated hemoglobin, and fluoride ions, exploit the selective binding capabilities of boronic acids. Their applications range from non-enzymatic glucose sensing to monitoring glycated hemoglobin levels, offering new tools for diabetes management and other health conditions (Wang et al., 2014).
Future Directions
properties
IUPAC Name |
[4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXWNDMLJVYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)B(O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16B2BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)
![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)


![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)


![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)
